molecular formula C9H6INO B11846544 4-Iodo-7-hydroxyquinoline

4-Iodo-7-hydroxyquinoline

Katalognummer: B11846544
Molekulargewicht: 271.05 g/mol
InChI-Schlüssel: YMOXFOMEPYVXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-7-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position and a hydroxyl group at the 7th position on the quinoline ring.

Vorbereitungsmethoden

The synthesis of 4-Iodo-7-hydroxyquinoline can be achieved through several methods. One common approach involves the iodination of 7-hydroxyquinoline. This process typically uses iodine or iodine monochloride as the iodinating agent in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination .

Another method involves the Ullmann-type coupling reaction, where a nucleophilic substitution of a halogen atom (such as bromine) on a quinoline derivative with an iodine source is performed. This method often requires the use of a copper catalyst and a suitable base to facilitate the reaction .

Analyse Chemischer Reaktionen

4-Iodo-7-hydroxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.

    Reduction Reactions: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: This compound has shown promising antimicrobial, anticancer, and antifungal activities.

    Organic Synthesis: 4-Iodo-7-hydroxyquinoline serves as a valuable intermediate in the synthesis of more complex quinoline derivatives.

    Material Science: This compound has been explored for its potential use in the development of organic semiconductors and light-emitting materials.

Vergleich Mit ähnlichen Verbindungen

4-Iodo-7-hydroxyquinoline can be compared with other quinoline derivatives such as 8-hydroxyquinoline and 4-chloro-7-hydroxyquinoline. While all these compounds share a similar quinoline backbone, their unique substituents confer distinct chemical and biological properties :

    8-Hydroxyquinoline: This compound has a hydroxyl group at the 8th position and is known for its strong metal-chelating properties.

    4-Chloro-7-hydroxyquinoline: This derivative has a chlorine atom at the 4th position and a hydroxyl group at the 7th position.

Eigenschaften

Molekularformel

C9H6INO

Molekulargewicht

271.05 g/mol

IUPAC-Name

4-iodoquinolin-7-ol

InChI

InChI=1S/C9H6INO/c10-8-3-4-11-9-5-6(12)1-2-7(8)9/h1-5,12H

InChI-Schlüssel

YMOXFOMEPYVXAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CN=C2C=C1O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.